Product packaging for Aziridine, 1-nonadecyl-(Cat. No.:CAS No. 64457-63-2)

Aziridine, 1-nonadecyl-

Cat. No.: B14488786
CAS No.: 64457-63-2
M. Wt: 309.6 g/mol
InChI Key: RPBKAJOFQUJPLN-UHFFFAOYSA-N
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Description

Contextualization of Aziridines in Contemporary Organic Synthesis and Heterocyclic Chemistry

Aziridines serve as versatile building blocks for the synthesis of a wide range of organic compounds, including amino alcohols, diamines, and other heterocycles. slideshare.netbeilstein-journals.org Their utility is underscored by their role as precursors in the preparation of numerous biologically active molecules and functional materials. researchgate.net The development of stereoselective methods for aziridine (B145994) synthesis and their subsequent transformations remains an active and important area of chemical research. illinois.edu

Significance of N-Alkyl Aziridines, with a Focus on 1-Nonadecyl- Aziridine, in Advanced Chemical Research

N-alkyl aziridines, a subclass of aziridines, are characterized by the presence of an alkyl group attached to the nitrogen atom. This substitution significantly influences the compound's physical and chemical properties, including its solubility, reactivity, and potential applications. The introduction of a long alkyl chain, such as the nonadecyl group in Aziridine, 1-nonadecyl-, imparts a lipophilic character to the molecule. This feature is of particular interest in the development of new materials, such as polymers and coatings, and in the synthesis of molecules designed to interact with biological membranes. ontosight.airsc.org

The long hydrocarbon chain can influence the aggregation properties of the molecule, potentially leading to the formation of micelles or vesicles. Furthermore, in the context of polymerization, the nonadecyl group can affect the properties of the resulting polymer, such as its thermal stability and mechanical strength. rsc.org

PropertyDescriptionSignificance for Aziridine, 1-nonadecyl-
Structure Three-membered nitrogen-containing heterocycle with a C19H39 alkyl chain on the nitrogen atom.The nonadecyl group introduces significant lipophilicity.
Chemical Formula C22H45N ontosight.aiHigh carbon-to-nitrogen ratio.
Reactivity Prone to nucleophilic ring-opening reactions due to ring strain. ontosight.aiEnables its use as a synthetic intermediate for a variety of functionalized long-chain amines.

Research Trajectories and Objectives for Aziridine, 1-nonadecyl-

The unique combination of a reactive aziridine ring and a long, lipophilic alkyl chain in Aziridine, 1-nonadecyl- opens up several promising avenues for research. Key objectives in the study of this compound include:

Development of Efficient Synthesis Methods: While general methods for the synthesis of N-alkyl aziridines exist, such as the reaction of long-chain amines with ethylene (B1197577) oxide or variations of the Gabriel synthesis, research into optimizing these methods for high-purity Aziridine, 1-nonadecyl- is crucial. ontosight.ai

Exploration of Polymerization Potential: A significant research trajectory involves the investigation of Aziridine, 1-nonadecyl- as a monomer in ring-opening polymerization. The resulting polymers, with their long alkyl side chains, could exhibit interesting properties for applications in materials science, such as in the formulation of hydrophobic coatings or as additives to modify the surface properties of other polymers. rsc.org

Synthesis of Novel Amphiphiles: The amphiphilic nature of molecules derived from the ring-opening of Aziridine, 1-nonadecyl- with polar head groups presents an opportunity to create novel surfactants and self-assembling systems. These could have applications in drug delivery, nanotechnology, and colloid science.

Investigation of Biological Interactions: The long alkyl chain suggests potential interactions with lipid bilayers. Research could focus on the synthesis of derivatives of Aziridine, 1-nonadecyl- and the evaluation of their ability to act as membrane probes or to influence membrane properties.

Research AreaKey ObjectivesPotential Applications
Synthetic Chemistry Optimize synthesis of high-purity Aziridine, 1-nonadecyl-.Foundation for further research and development.
Polymer Chemistry Investigate ring-opening polymerization and characterize the resulting polymers.Development of novel functional polymers with tailored properties.
Supramolecular Chemistry Synthesize and study the self-assembly of amphiphilic derivatives.Formulations for drug delivery, detergents, and emulsifiers.
Bioorganic Chemistry Explore interactions with biological membranes.Development of new biochemical tools and probes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43N B14488786 Aziridine, 1-nonadecyl- CAS No. 64457-63-2

Properties

CAS No.

64457-63-2

Molecular Formula

C21H43N

Molecular Weight

309.6 g/mol

IUPAC Name

1-nonadecylaziridine

InChI

InChI=1S/C21H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21-22/h2-21H2,1H3

InChI Key

RPBKAJOFQUJPLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCN1CC1

Origin of Product

United States

Synthetic Methodologies for Aziridine, 1 Nonadecyl and Cognate N Long Chain Aziridines

Established and Emerging Strategies for Aziridine (B145994) Ring Construction

The formation of the strained aziridine ring can be accomplished through several synthetic routes. These methods can be broadly categorized into intramolecular cyclization reactions and intermolecular cycloaddition reactions. The choice of a particular methodology often depends on the availability of starting materials, desired substitution patterns, and stereochemical outcomes.

Cyclization of Haloamines and Amino Alcohols (e.g., Wenker Aziridine Synthesis)

The Wenker synthesis is a classical and widely employed method for the preparation of aziridines from β-amino alcohols. organische-chemie.chwikipedia.org The process involves two main steps: the esterification of the amino alcohol with sulfuric acid to form a sulfate (B86663) ester, followed by an intramolecular nucleophilic substitution reaction upon treatment with a base to yield the aziridine. organische-chemie.ch

For the synthesis of Aziridine, 1-nonadecyl-, the starting material would be 2-(nonadecylamino)ethanol. This precursor can be synthesized by the reaction of nonadecylamine with ethylene (B1197577) oxide. The subsequent Wenker synthesis would proceed as follows:

Esterification: 2-(Nonadecylamino)ethanol is treated with concentrated sulfuric acid to form the corresponding hydrogen sulfate ester.

Cyclization: The sulfate ester is then treated with a strong base, such as sodium hydroxide (B78521), to promote intramolecular cyclization, leading to the formation of Aziridine, 1-nonadecyl- and sodium sulfate as a byproduct.

Modifications to the classical Wenker synthesis have been developed to improve yields and expand its scope, particularly for substrates that may be sensitive to the harsh conditions of hot sulfuric acid. organic-chemistry.orgresearchgate.net An improved, milder method utilizes chlorosulfonic acid for the esterification step, which can be carried out at lower temperatures, followed by cyclization with a base like sodium hydroxide or sodium carbonate. organic-chemistry.orgresearchgate.net This modified protocol is applicable to a wider range of amino alcohols, including those that are unstable in hot sulfuric acid. organic-chemistry.orgresearchgate.net

Starting Material Reagents Product Key Features of the Method
2-(Alkylamino)ethanol1. H₂SO₄ 2. NaOH1-AlkylaziridineClassical Wenker synthesis; suitable for industrial scale. organische-chemie.chwikipedia.org
2-(Alkylamino)ethanol1. ClSO₃H 2. NaOH or Na₂CO₃1-AlkylaziridineModified Wenker synthesis; milder conditions, broader substrate scope. organic-chemistry.orgresearchgate.net

A related approach involves the intramolecular cyclization of β-haloamines. In this method, a primary or secondary amine with a halogen atom on the β-carbon undergoes intramolecular nucleophilic attack by the nitrogen atom to displace the halide and form the aziridine ring. This reaction is typically promoted by a base.

Nitrene Additions to Olefinic Substrates: Catalytic and Stoichiometric Approaches

The addition of a nitrene, a reactive nitrogen species with a lone pair of electrons and an empty p-orbital, to an alkene is a powerful and direct method for the synthesis of aziridines. youtube.comacs.org This approach can be carried out using stoichiometric nitrene precursors or through catalytic processes.

For the synthesis of N-long chain aziridines, this would involve the reaction of a long-chain alkene with a nitrene source. For instance, the synthesis of a substituted N-long chain aziridine could be achieved by reacting a terminal alkene like 1-eicosene (B165122) with a suitable nitrene precursor.

Stoichiometric Approaches: Historically, nitrenes were generated from the thermal or photochemical decomposition of azides. For example, the thermolysis or photolysis of a long-chain alkyl azide (B81097) would generate the corresponding alkylnitrene, which could then add to an olefin. However, these methods often suffer from a lack of selectivity and the formation of side products.

More controlled stoichiometric nitrene transfer reagents have been developed, such as iminoiodinanes (e.g., PhI=NTs), which can transfer a nitrene equivalent to an alkene. rsc.org

Catalytic Approaches: Modern synthetic chemistry has seen a significant advancement in catalytic nitrene transfer reactions. Transition metal complexes, particularly those of copper, rhodium, and iron, are effective catalysts for the aziridination of olefins using various nitrene precursors. rsc.orgresearchgate.net These catalytic systems offer better control over selectivity and allow for the use of milder reaction conditions.

A common strategy involves the in situ generation of a metal-nitrene intermediate, which then transfers the nitrene group to the alkene. For example, the reaction of an alkene with a sulfonamide in the presence of an oxidant and a metal catalyst can lead to the formation of an N-sulfonylated aziridine. The sulfonyl group can often be removed later if the N-unsubstituted or N-alkylated aziridine is desired.

Olefin Nitrene Source Catalyst Product Key Features
AlkeneSulfonyl AzideTransition Metal (e.g., Cu, Rh)N-Sulfonyl AziridineCatalytic, good for functionalized olefins.
AlkeneChloramine-TTransition Metal (e.g., Cu, Fe)N-Tosyl AziridineUtilizes a commercially available nitrene source. rsc.org
AlkeneIminoiodinane (PhI=NTs)None or Metal CatalystN-Tosyl AziridineStoichiometric or catalytic nitrene transfer. rsc.org

Aziridination from Imines and Related Precursors

Another major pathway to aziridines involves the reaction of imines with various carbon nucleophiles or carbenoid species. This approach builds the three-membered ring by forming a new carbon-carbon bond.

The De Kimpe aziridine synthesis is a valuable method for the preparation of a wide range of aziridines. wikiwand.comorganic-chemistry.org This reaction involves the treatment of an α-chloroimine with a nucleophile, such as a Grignard reagent, an organolithium compound, or a hydride source like lithium aluminum hydride. wikiwand.comorganic-chemistry.orgresearchgate.net

The mechanism proceeds via nucleophilic addition to the imine carbon, followed by an intramolecular nucleophilic substitution where the resulting nitrogen anion displaces the chloride ion to form the aziridine ring. wikiwand.com To synthesize Aziridine, 1-nonadecyl-, one would require an appropriate α-chloroimine precursor bearing the nonadecyl group on the nitrogen atom.

The synthesis of the required α-chloroimine can be achieved by reacting an aldehyde or ketone with a primary amine (in this case, nonadecylamine) in the presence of a chlorinating agent. The subsequent reaction with a nucleophile would then yield the desired aziridine. The De Kimpe synthesis is particularly well-suited for the preparation of highly substituted aziridines. wikiwand.com

The reaction of imines with diazo compounds, often catalyzed by Lewis acids or transition metals, provides a direct route to aziridine-2-carboxylates and related compounds. organic-chemistry.orgnih.gov In this reaction, the diazo compound acts as a carbene precursor. The carbene, generated in situ, adds to the C=N double bond of the imine to form the aziridine ring.

For instance, the reaction of an imine derived from an aldehyde and a long-chain amine like nonadecylamine with ethyl diazoacetate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) can yield the corresponding N-(nonadecyl)aziridine-2-carboxylate. organic-chemistry.org The ester group can then be subjected to further chemical transformations if needed.

This method is attractive due to the commercial availability of many diazo compounds and the ability to control the stereochemistry of the resulting aziridine through the use of chiral catalysts.

Imines activated with an electron-withdrawing group on the nitrogen atom, such as a tosyl (Ts) group, are particularly useful substrates for aziridination reactions. organic-chemistry.orgnih.gov These N-sulfonyl imines are more electrophilic and readily react with various nucleophiles to form aziridines.

One common approach is the reaction of N-tosyl imines with sulfur ylides, known as the Corey-Chaykovsky reaction. organic-chemistry.org The sulfur ylide adds to the imine, and subsequent intramolecular cyclization with the expulsion of a sulfide (B99878) leads to the formation of the aziridine.

Another strategy involves the reaction of N-tosyl imines with diazo compounds, similar to the method described in the previous section. The electron-withdrawing tosyl group enhances the reactivity of the imine towards the carbene addition. organic-chemistry.org Furthermore, N-tosyl imines can react with other carbanion equivalents to afford functionalized aziridines. organic-chemistry.org

The resulting N-tosyl aziridines are often stable, crystalline compounds that can be readily purified. The tosyl group can be removed under reductive conditions to provide the corresponding N-H or N-alkyl aziridines if desired. nih.gov

Imine Precursor Reagent Product Type Key Features
α-ChloroimineGrignard Reagent, LiAlH₄Substituted AziridineDe Kimpe Synthesis; good for highly substituted aziridines. wikiwand.comorganic-chemistry.org
ImineDiazo Compound (e.g., Ethyl Diazoacetate)Aziridine-2-carboxylateCatalytic; allows for introduction of a carboxylate group. organic-chemistry.org
N-Tosyl ImineSulfur YlideN-Tosyl AziridineCorey-Chaykovsky reaction; forms C-C bond. organic-chemistry.org
N-Tosyl ImineDiazo CompoundN-Tosyl Aziridine-2-carboxylateEnhanced reactivity of the imine. organic-chemistry.org

Synthesis via 2H-Azirines (e.g., Nucleophilic Additions, Organometallic Reagents)

The reaction of 2H-azirines with nucleophiles and organometallic reagents represents a versatile approach to constructing substituted aziridines. researchgate.net 2H-Azirines, which are three-membered heterocyclic compounds containing a carbon-nitrogen double bond, can act as electrophiles. Nucleophilic addition to the C=N bond allows for the introduction of a wide variety of substituents at the C2 and C3 positions of the aziridine ring.

While this method is well-established for the synthesis of a range of aziridine derivatives, its application to the direct synthesis of N-long chain aziridines like Aziridine, 1-nonadecyl- is less commonly documented. The typical approach involves the reaction of a pre-formed 2H-azirine with a suitable nucleophile. For the synthesis of N-long chain aziridines, this would conceptually involve the use of an organometallic reagent containing the desired long alkyl chain, such as a nonadecyl Grignard or organolithium reagent. The reaction would proceed via nucleophilic attack of the long-chain alkyl group on the electrophilic carbon of the 2H-azirine ring, followed by protonation to yield the N-H aziridine, which could then be N-alkylated in a subsequent step if the nitrogen is not already substituted.

A key challenge in this approach is the preparation and handling of the requisite long-chain organometallic reagents, which can be sensitive and require specific reaction conditions. Furthermore, the stereoselectivity of the nucleophilic addition can be a critical factor, and achieving high levels of stereocontrol may necessitate the use of chiral auxiliaries or catalysts.

Base-Mediated Aza-[2+1] Annulation Reactions

Base-mediated aza-[2+1] annulation reactions provide another powerful tool for the construction of the aziridine ring. rsc.orgnih.govresearchgate.netnih.gov This class of reactions typically involves the reaction of an imine or a related nitrogen-containing compound with a carbene or carbene equivalent in the presence of a base. The base plays a crucial role in generating the reactive intermediate that undergoes cyclization to form the aziridine ring.

A plausible pathway for the synthesis of N-long chain aziridines using this methodology would involve the reaction of an imine bearing a long alkyl chain on the nitrogen atom with a suitable carbene precursor. For instance, an N-nonadecyl imine could be reacted with a sulfur ylide, generated in situ from a sulfonium (B1226848) salt and a base, to yield the corresponding N-nonadecyl aziridine. The reaction conditions, including the choice of base, solvent, and temperature, would need to be carefully optimized to achieve high yields and selectivity.

One of the advantages of this approach is the potential for stereocontrol, particularly when using chiral auxiliaries on the imine or chiral catalysts to direct the cyclization. However, the synthesis of the starting N-long chain imines may require specific synthetic routes, and the stability of these precursors under the reaction conditions must be considered.

Enzymatic and Biosynthetic Pathways for Aziridine Installation (e.g., Mononuclear Non-Heme Iron Enzymes)

Nature has evolved sophisticated enzymatic machinery for the construction of complex molecules, including those containing the strained aziridine ring. nih.govnih.govresearchgate.netcmu.edu Mononuclear non-heme iron enzymes, in particular, have been identified as key players in the biosynthesis of several aziridine-containing natural products. nih.govnih.govresearchgate.netcmu.edu These enzymes typically utilize an iron(IV)-oxo species to initiate ring closure via C-H bond activation. nih.govnih.gov

The mechanism often involves the abstraction of a hydrogen atom from a carbon atom, followed by radical recombination or polar capture of a carbocation intermediate by a nearby nitrogen atom to form the aziridine ring. nih.gov While the natural substrates for these enzymes are typically amino acids or other small molecules, the principles of enzymatic catalysis offer exciting prospects for the development of biocatalytic methods for the synthesis of N-long chain aziridines.

Future research in this area could focus on engineering these enzymes to accept non-natural substrates, such as long-chain amines or alkenes, to produce N-long chain aziridines. This approach could offer significant advantages in terms of stereoselectivity and environmental sustainability compared to traditional chemical methods. However, significant challenges remain in understanding and manipulating the substrate specificity and catalytic activity of these complex enzymes.

Precision Synthesis of N-Long Chain Aziridines, including Aziridine, 1-nonadecyl-

The introduction of long alkyl chains onto the aziridine nitrogen atom requires specific synthetic strategies that can accommodate the properties of these hydrophobic moieties.

Methodologies for the Introduction of Long Alkyl Chains (e.g., Nonadecyl Group)

The most direct method for introducing a long alkyl chain, such as a nonadecyl group, onto an aziridine is through N-alkylation of a parent aziridine or an N-H aziridine. nih.govacsgcipr.org This typically involves the reaction of the aziridine with a long-chain alkyl halide, such as 1-bromononadecane, in the presence of a base. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. Common bases include potassium carbonate and cesium carbonate, often in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.com Microwave-assisted N-alkylation has also been shown to be an efficient method for this transformation. mdpi.com

Another approach involves the activation of the aziridine ring with an alkylating agent to form an aziridinium (B1262131) ion, which is then opened by a nucleophile. nih.gov This method allows for the concomitant introduction of the N-alkyl group and another functional group.

For the synthesis of N-alkyl terminal aziridines, a three-step, one-pot protocol has been developed involving the enantioselective α-chlorination of aldehydes, subsequent reductive amination with a primary amine (such as nonadecylamine), and intramolecular SN2 displacement to afford the chiral N-alkyl terminal aziridine. nih.gov

MethodReagents and ConditionsProductRef
N-AlkylationAziridine, 1-bromononadecane, K2CO3 or Cs2CO3, DMF or NMPAziridine, 1-nonadecyl- mdpi.com
Reductive Amination/CyclizationAldehyde, Nonadecylamine, reducing agent, base2-Substituted-1-nonadecyl-aziridine nih.gov

Derivatization from Naturally Occurring Fatty Acid Esters (e.g., N-Activated Aziridines from Olive Oil and Sunflower Oil)

A highly attractive and sustainable approach to N-long chain aziridines involves the utilization of renewable resources such as naturally occurring fatty acid esters. Fatty acid methyl esters derived from olive oil and sunflower oil, which are rich in oleic and linoleic acids, respectively, can serve as precursors for the synthesis of N-activated aziridines.

One-step aziridination of the double bonds in these fatty acid methyl esters can be achieved using a nitrogen donor such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) in the presence of a copper(II) acetylacetonate (B107027) catalyst. This reaction leads to the formation of N-tosylaziridine derivatives. For example, the aziridination of transesterified olive oil yields methyl cis- and trans-8-(3-octyl-1-tosylaziridin-2-yl)octanoates. Similarly, transesterified sunflower oil provides methyl cis- and trans-(Z)-11-(3-pentyl-1-tosylaziridin-2-yl)undec-9-enoates.

The following table summarizes the key findings from the aziridination of fatty acid methyl esters:

SubstrateProduct(s)Yield
Transesterified Olive Oil (mainly methyl oleate)Methyl cis- and trans-8-(3-octyl-1-tosylaziridin-2-yl)octanoates8.5-97.5%
Transesterified Sunflower Oil (mainly methyl linoleate)Methyl cis- and trans-(Z)-11-(3-pentyl-1-tosylaziridin-2-yl)undec-9-enoates-

This methodology provides a direct route to functionalized N-long chain aziridines from readily available and renewable starting materials.

Stereoselective Synthesis and Chiral Control in N-Long Chain Aziridine Scaffolds

Achieving stereocontrol in the synthesis of N-long chain aziridines is crucial for many of their potential applications, particularly in the life sciences. Several strategies have been developed to control the stereochemistry of the aziridine ring.

One approach involves the use of chiral catalysts in aziridination reactions. For example, chiral rhodium(III) indenyl catalysts have been shown to facilitate the enantioselective aziridination of unactivated terminal alkenes, which could be derived from long-chain fatty acids. acs.org Another strategy employs chiral organocatalysts to promote the asymmetric synthesis of N-alkyl terminal aziridines. nih.gov

Substrate-directed approaches, where a chiral center already present in the substrate directs the stereochemical outcome of the aziridination, have also been successfully employed. For instance, the enantioselective aziridination of alkenyl alcohols can be controlled by a chiral cation, enabling asymmetric nitrene transfer to alkenes with various substitution patterns. acs.org

Furthermore, the kinetic resolution of racemic 2H-azirines can be used to prepare optically enriched N-H aziridine-2-carboxylates, which can then be N-alkylated to afford chiral N-long chain aziridines. chemrxiv.org The stereoselective opening of chiral aziridines also provides a pathway to a variety of enantiomerically pure amino compounds. nih.gov

The choice of synthetic strategy will depend on the desired stereochemistry and the availability of starting materials. The development of new and more efficient stereoselective methods remains an active area of research.

Innovations in Sustainable Aziridine Synthesis

The development of sustainable synthetic methods is a cornerstone of modern chemistry, aiming to reduce environmental impact through the use of safer reagents, greener solvents, and more efficient catalytic systems. In the context of aziridine synthesis, significant strides have been made to move away from hazardous reagents and stoichiometric oxidants.

Rhodium-Catalyzed Direct Aziridination

A significant advancement in the synthesis of N-alkyl aziridines is the direct, stereospecific conversion of unactivated olefins using hydroxylamine-O-sulfonic acids (HOSA) as aminating agents, catalyzed by rhodium(II) complexes. nih.govorganic-chemistry.org This method is operationally simple, proceeds at ambient temperature, and tolerates a wide range of functional groups. nih.govorganic-chemistry.org The use of HOSA is particularly advantageous as it is an inexpensive, readily available, and nitro group-free aminating reagent, making the process more environmentally friendly compared to methods relying on reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov

The reaction involves the olefin being dissolved in a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), followed by the addition of a base (e.g., pyridine), the N-alkyl hydroxylamine-O-sulfonic acid, and the Rh(II) catalyst. nih.gov The reaction proceeds efficiently to yield the corresponding N-alkyl aziridines in good to excellent yields. nih.gov While specific examples for a 1-nonadecyl substituent are not detailed, the methodology has been successfully applied to a variety of olefins, indicating its potential for the synthesis of long-chain N-alkyl aziridines. nih.gov

Table 1: Rh(II)-Catalyzed N-H Aziridination of Various Olefins with HOSA nih.gov
Olefin SubstrateRh2(esp)2 Loading (mol%)Yield (%)
(Z)-cyclooctene1.085
1-decene2.065
trans-4-octene1.578
styrene (B11656)2.072

Electrochemical Synthesis

Electrochemical methods offer a powerful and sustainable alternative for aziridination, circumventing the need for chemical oxidants. A notable approach involves the coupling of unactivated alkenes with primary amines. nih.govuva.nl In this process, an alkene is electrochemically transformed into a metastable, dicationic intermediate which then reacts with a primary amine under basic conditions to form the N-alkyl aziridine. nih.gov

This strategy is particularly advantageous as it decouples the oxidative activation of the alkene from the aziridination step, allowing for the use of a wide range of commercially available and potentially oxidatively sensitive amines. nih.gov The reactions are often carried out in an electrochemical flow reactor, which allows for short reaction times and high yields. uva.nlchemrxiv.org This method has been shown to be scalable and provides access to a diverse range of N-alkyl aziridines. nih.govuva.nl

Table 2: Electrochemical Aziridination of Alkenes with Primary Amines chemrxiv.org
AlkeneAmineYield (%)
trans-stilbenen-butylamine85
styreneiso-propylamine78
1-octenen-octylamine72
cyclohexenebenzylamine91

Flow Chemistry Approaches

Flow chemistry has emerged as a key technology for sustainable synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. scispace.com A mixed flow-batch approach has been developed for the preparation of functionalized NH-aziridines from vinyl azides using cyclopentyl methyl ether (CPME), a green solvent. chemrxiv.org While this specific method focuses on NH-aziridines, the principles of flow chemistry are being increasingly applied to the synthesis of N-alkyl aziridines, often in combination with other sustainable techniques like electrochemistry. uva.nlchemrxiv.org The use of flow reactors can significantly enhance the efficiency and safety of aziridination reactions. scispace.com

Biocatalysis

While biocatalytic methods for the direct formation of the aziridine ring are still emerging, enzymatic processes are being explored for related transformations. For instance, biocatalytic cascades have been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, producing valuable 1,2-azidoalcohols which are precursors to aziridines. nih.gov These methods utilize enzymes like styrene monooxygenase and halohydrin dehalogenase, offering a green and highly selective route to chiral building blocks for aziridine synthesis. nih.gov The development of enzymes that can directly catalyze the aziridination of alkenes with long-chain amines remains an active area of research with the potential to offer highly sustainable synthetic routes. researchgate.net

Elucidation of Reaction Mechanisms for Aziridine, 1 Nonadecyl and Aziridine Congeners

Influence of Aziridine (B145994) Ring Strain on Chemical Reactivity and Selectivity

The aziridine ring possesses a significant amount of strain energy, estimated to be around 27 kcal/mol, which is comparable to that of cyclopropane (B1198618) and epoxides. researchgate.netacs.orgrsc.org This inherent instability is a primary driver for its chemical reactivity, as reactions that lead to the opening of the ring are energetically favorable due to the release of this strain. acs.orgsioc-journal.cn The bond angles in the aziridine ring are compressed to approximately 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain. wikipedia.org

This high ring strain renders aziridines susceptible to attack by a wide array of nucleophiles, initiating ring-opening reactions that are central to their synthetic utility. wikipedia.org The reactivity of the aziridine ring is, however, not uniform and is profoundly influenced by the nature of the substituent on the nitrogen atom. Aziridines are broadly classified as "activated" or "non-activated" based on the electronic properties of this N-substituent. jove.com

In the case of Aziridine, 1-nonadecyl- , the long alkyl chain acts as an electron-donating group. Such N-alkyl aziridines are considered "non-activated." wiley.comresearchgate.net The electron-donating nature of the nonadecyl group increases the electron density on the nitrogen atom, making the ring more stable and consequently less reactive towards nucleophilic attack compared to N-H or N-acyl aziridines. bioorg.orgnih.gov For these non-activated aziridines, ring-opening typically requires the use of an activating agent, such as a Brønsted or Lewis acid, to protonate or coordinate to the nitrogen atom, thereby increasing the electrophilicity of the ring carbons. wiley.comresearchgate.net

The ring strain also influences the selectivity of reactions. The relief of strain is a powerful thermodynamic driving force that can be harnessed to control the regioselectivity and stereoselectivity of ring-opening reactions, which will be explored in the subsequent sections.

Mechanistic Pathways of Nucleophilic Ring-Opening Reactions of Aziridines

Nucleophilic ring-opening is the hallmark reaction of aziridines. The mechanism of this process is multifaceted and is dictated by a combination of factors including the substitution pattern on the aziridine ring, the nature of the N-substituent, the nucleophile, and the reaction conditions.

The regioselectivity of nucleophilic attack on an unsymmetrically substituted aziridine ring is a critical aspect of its chemistry. For non-activated N-alkyl aziridines like Aziridine, 1-nonadecyl-, under acidic or Lewis acidic conditions, the reaction generally proceeds via an SN2-like mechanism. In this scenario, the nucleophile preferentially attacks the less substituted carbon atom due to steric hindrance. nih.govresearchgate.net However, the regiochemical outcome can be influenced by the nature of the substituents on the ring carbons. frontiersin.orgnih.gov For instance, the presence of a group that can stabilize a positive charge, such as a phenyl group, can favor attack at the more substituted (benzylic) position, indicating a shift towards an SN1-like mechanism where bond breaking precedes bond making. nih.govresearchgate.net

The stereochemistry of the ring-opening is also a key feature. Nucleophilic attack via an SN2 mechanism occurs with an inversion of configuration at the carbon center being attacked. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the transfer of chirality from the aziridine precursor to the acyclic product. researchgate.net

The following table summarizes the general regiochemical outcomes in the ring-opening of N-alkyl aziridines:

Substituent at Ring Carbon Reaction Condition Predominant Site of Nucleophilic Attack Controlling Factor
AlkylAcidic (SN2-like)Less substituted carbonSteric hindrance
Aryl/VinylAcidic (SN1-like)More substituted carbon (benzylic/allylic)Electronic stabilization of carbocation-like transition state
Electron-withdrawing (e.g., Acyl)VariesMore substituted carbon (α to the group)Electronic activation

The substituent on the aziridine nitrogen plays a pivotal role in determining the ring's lability. nih.gov

Electron-withdrawing groups (e.g., tosyl, acyl, Boc) are "activating" groups. They decrease the electron density on the nitrogen, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack, even without an external activating agent. jove.comnih.gov These groups also stabilize the negative charge that develops on the nitrogen in the transition state of some ring-opening reactions.

Electron-donating groups (e.g., alkyl groups like the nonadecyl group) are "non-activating." They increase the basicity of the nitrogen atom and make the ring less electrophilic. bioorg.org Consequently, non-activated aziridines are generally stable and require activation for ring-opening to occur. wiley.comresearchgate.net

Activating agents are crucial for the reaction of non-activated aziridines. These are typically electrophiles that interact with the nitrogen atom:

Brønsted acids (e.g., H⁺) protonate the nitrogen, forming a highly reactive aziridinium (B1262131) ion.

Lewis acids (e.g., BF₃·Et₂O, TiCl₄) coordinate to the nitrogen, which also increases the electrophilicity of the ring carbons. wikipedia.orgnih.gov

Alkylating agents (e.g., methyl triflate) can quaternize the nitrogen, forming a stable but highly reactive aziridinium salt. mdpi.comresearchgate.net

For non-activated aziridines such as Aziridine, 1-nonadecyl-, the formation of an aziridinium ion is a key mechanistic step in acid-catalyzed or -promoted ring-opening reactions. wiley.comresearchgate.net This intermediate is formed by the protonation or alkylation of the aziridine nitrogen. mdpi.comresearchgate.net The resulting positively charged, three-membered ring is highly strained and exceptionally reactive towards nucleophiles. mdma.ch

The stability and reactivity of the aziridinium ion are dependent on the substituents on the ring and the counter-ion. mdma.ch The subsequent nucleophilic attack on the aziridinium ion is a rapid, typically irreversible process that relieves the ring strain. The regioselectivity of this attack is governed by the factors discussed previously (steric and electronic effects). For example, in an unsymmetrically substituted N,N-dialkylaziridinium ion, nucleophilic attack will generally occur at the less sterically hindered carbon. researchgate.net However, electronic factors can override steric effects, for instance, in the presence of a stabilizing substituent on one of the ring carbons. core.ac.uk

In recent years, catalytic methods have emerged as powerful tools for the controlled ring-opening of aziridines, offering advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal Catalysis: A variety of transition metals, including palladium, nickel, copper, and rhodium, have been shown to catalyze the ring-opening of aziridines. sioc-journal.cnmdpi.comscilit.comresearchgate.net These reactions often proceed through an initial oxidative addition of the metal to one of the C-N bonds of the aziridine ring. acs.org This activation strategy allows for cross-coupling reactions with a range of nucleophiles, such as organoboronic acids, organozincs, and terminal alkynes. mdpi.comacs.org The choice of metal and ligand is crucial for controlling the regioselectivity and stereospecificity of these transformations. acs.org For instance, different palladium catalyst systems can lead to opposite regioselectivity in the ring-opening of the same aziridine substrate. acs.org

Organocatalysis: Small organic molecules can also effectively catalyze the ring-opening of aziridines. beilstein-journals.org N-heterocyclic carbenes (NHCs) have been used to catalyze the ring-opening polymerization of N-activated aziridines. mpg.de Chiral organocatalysts, such as cinchona alkaloids and thioureas, have been employed in the enantioselective desymmetrization of meso-aziridines, providing access to chiral β-functionalized amines with high enantiopurity. beilstein-journals.org These catalysts typically operate by activating the aziridine through hydrogen bonding or by activating the nucleophile.

The table below provides a summary of catalytic approaches for aziridine ring-opening:

Catalyst Type Example Catalysts General Mechanism Typical Nucleophiles
Transition MetalPd(0) complexes, Ni(II) complexes, Cu(I) saltsOxidative addition to C-N bondOrganoboron reagents, Grignard reagents, organozinc reagents
OrganocatalystN-Heterocyclic Carbenes (NHCs), Cinchona Alkaloids, ThioureasLewis/Brønsted acid/base activation, H-bondingAlcohols, thiols, amines, β-ketoesters

An interesting and less common mechanistic pathway involves the ring-opening of aziridines at interfaces, which can lead to remarkable control over regioselectivity and even autocatalysis. Research has shown that for N-acylaziridines with long alkyl chains, similar in structure to Aziridine, 1-nonadecyl-, the molecules can orient themselves at an organic-aqueous interface. ru.nlrsc.org In this arrangement, the hydrophilic aziridine ring is exposed to the aqueous phase, while the hydrophobic alkyl tail resides in the organic phase. ru.nl

This pre-organization can dictate the regioselectivity of the nucleophilic attack. For instance, the ring-opening of 1-alkanoyl-2-phenoxymethylaziridines with phosphate (B84403) ions at an interface resulted in the exclusive formation of one regioisomer, as the nucleophile could only access one of the two ring carbons. ru.nlrsc.org

Furthermore, the product of this ring-opening, an amphiphilic phosphate, can self-assemble into vesicles. These vesicles can then catalyze the reaction of the remaining starting material, leading to a sigmoidal reaction profile characteristic of autocatalysis . ru.nl This phenomenon highlights how the physical properties endowed by a long alkyl chain, such as in Aziridine, 1-nonadecyl-, can dramatically influence reaction mechanisms and selectivity in multiphasic systems.

Ring Expansion, Rearrangement, and Cycloaddition Mechanisms

The inherent ring strain of aziridines makes them versatile building blocks in synthetic chemistry, prone to undergo a variety of transformations. arkat-usa.org The reactivity is significantly influenced by the substituents on both the nitrogen and carbon atoms of the ring. arkat-usa.org For a molecule such as Aziridine, 1-nonadecyl-, the long alkyl chain on the nitrogen is not expected to introduce significant electronic effects but will contribute to the steric profile of the molecule, influencing the approach of reagents and the stability of intermediates. The following sections explore key reaction mechanisms applicable to aziridines, including the 1-nonadecyl- congener.

Formal [3+1] and [3+3] Ring Expansions to Azetidine (B1206935) and Piperidine (B6355638) Derivatives

Ring expansion reactions provide an efficient pathway from three-membered aziridine rings to larger, highly functionalized four- and six-membered aza-heterocycles like azetidines and piperidines. These transformations often proceed through formal cycloaddition mechanisms where the aziridine acts as a three-atom synthon.

One notable strategy involves the reaction of bicyclic methyleneaziridines with carbene precursors. nih.gov For instance, the rhodium-catalyzed reaction of an allene-derived methyleneaziridine with a diazoacetate leads to a formal [3+1] ring expansion, yielding complex azetidine scaffolds. nih.gov In a similar vein, reacting an alkene-derived bicyclic aziridine with a vinyl diazoacetate can result in a [3+3] ring expansion to form piperidine derivatives. nih.gov These reactions are characterized by their mild conditions and tolerance for a wide range of functional groups. nih.gov

Another powerful method for achieving a [3+3] annulation involves the use of phosphine (B1218219) catalysis. The reaction between N-sulfonylated aziridines and allenoates, promoted by a nucleophilic phosphine, affords highly functionalized tetrahydropyridines. nih.gov This process represents a novel mode of reactivity for allenoates in cycloadditions. nih.gov The expansion of aziridines fused to other rings has also emerged as a robust method for constructing pyrrolidine, piperidine, and azepine ring systems. researchgate.net For example, 1-azabicyclo[4.1.0]heptanes can be converted to piperidine derivatives through the formation of an intermediate aziridinium ion, which then undergoes nucleophilic attack and rearrangement. researchgate.net Similarly, azetidines themselves, being strained rings, can undergo ring expansion to yield piperidin-4-ones. rsc.org

Recent protocols have expanded the scope of one-carbon ring expansions of aziridines to azetidines. These include biocatalytic methods using a wikipedia.orgnih.gov-Stevens rearrangement, reactions with phenacyl bromides via in situ generated ammonium (B1175870) ylides, and visible-light-induced expansions with 1-bromo-1-nitroalkanes. acs.org

Reaction TypeAziridine PrecursorReagentCatalystProductRef.
Formal [3+1] Expansion Allene-derived methyleneaziridineDiazoacetateRhodiumMethyleneazetidine nih.gov
Formal [3+3] Expansion Alkene-derived bicyclic aziridineVinyl diazoacetateRhodiumPiperidine derivative nih.gov
[3+3] Annulation N-sulfonyl aziridineAllenoatePhosphineTetrahydropyridine nih.gov
Ring Expansion Propargylic AziridineDiborylcarbanion / Au-catalystGoldAlkylidene Azetidine acs.org

Generation and Reactivity of Azomethine Ylides and 1,3-Dipoles

Aziridines are prominent precursors for generating azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.orgnih.gov These ylides are highly valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and pyrrolines, through 1,3-dipolar cycloaddition reactions. wikipedia.org The generation of an azomethine ylide from an aziridine involves the cleavage of the carbon-carbon bond of the three-membered ring. This ring-opening is governed by Woodward-Hoffmann rules: thermal reactions proceed through a conrotatory motion, while photochemical reactions occur via a disrotatory pathway. wikipedia.org

For asymmetrically substituted aziridines, the conrotatory ring-opening can proceed in two different directions, an issue known as torquoselectivity. wikipedia.orgacs.org Computational studies have shown that the direction of rotation is influenced by the electronic nature of the substituents on the aziridine carbons. Electronegative groups tend to rotate outwards, while electropositive groups favor an inward rotation. wikipedia.orgnih.gov This selectivity is crucial as it determines the stereochemistry of the resulting azomethine ylide and, consequently, the final cycloaddition product. nih.gov

Once generated, these transient azomethine ylides are typically trapped in situ with a dipolarophile. wikipedia.org The most common dipolarophiles are alkenes and alkynes, particularly those substituted with electron-withdrawing groups, which react readily with the highest occupied molecular orbital (HOMO) of the azomethine ylide. wikipedia.orgnih.gov This cycloaddition is a six-electron process that occurs suprafacially with respect to both the dipole and the dipolarophile, often leading to the creation of up to four new stereocenters with high selectivity. wikipedia.org The reaction has been successfully applied with a diverse range of dipolarophiles, including carbonyls, furnishing oxazolidine (B1195125) derivatives. nih.gov Additives can also be used to tune the regioselectivity of the cycloaddition. beilstein-journals.org

Aziridine TypeGeneration MethodYlide TypeDipolarophileProductRef.
General AziridinesThermal (conrotatory)Azomethine YlideAlkenes, AlkynesPyrrolidines, Pyrrolines wikipedia.org
General AziridinesPhotochemical (disrotatory)Azomethine YlideAlkenes, AlkynesPyrrolidines, Pyrrolines wikipedia.org
1-Aryl-2,3-dimethoxycarbonylaziridineThermalStabilized Azomethine YlideAldehydesOxazolidines nih.gov
Isatin-derived AziridinesIn situ (condensation)Non-stabilized Azomethine Ylide2H-AzirinesSpiro[imidazolidine-4,3′-oxindole] acs.org
Polycyclic Aromatic AziridinesThermalAzomethine YlideAlkynylbenziodoxolesDibenzoullazines wiley.com

Intramolecular Cyclization and Tandem Reactions

The reactivity of the aziridine ring can be harnessed in intramolecular cyclization and tandem (or cascade) reactions to rapidly construct complex molecular architectures from simple precursors. These reactions are highly efficient as they form multiple bonds in a single operation, avoiding the isolation of intermediates. dicp.ac.cn

Intramolecular cyclizations often involve the reaction of an aziridine ring with a tethered π-nucleophile, such as an alkene or an aromatic ring. researchgate.net These reactions are generally more facile than their intermolecular counterparts and provide access to a variety of nitrogen-containing bicyclic and polycyclic structures. researchgate.net For example, cobalt-catalyzed intramolecular radical aziridination of allylic sulfamoyl azides can produce strained [3.1.0]-heterobicyclic structures. nih.gov Similarly, the oxidation of unsaturated primary amines with lead tetraacetate effects an efficient intramolecular aziridination to form 1-azatricyclo[2.2.1.0²˒⁶]heptanes. nih.gov

Tandem reactions involving aziridines are diverse. A common strategy involves a nucleophilic ring-opening followed by a subsequent cyclization. For instance, ester-functionalized aziridines can react with secondary amines in a tandem sequence of ring-opening and lactamization to construct isoindolin-1-ones. tandfonline.com A similar strategy involving carboxylic acids leads to 3-methyleneisoindolin-1-ones. acs.org Another example is the reaction of N-Ts aziridines with aryl propargyl alcohols, which, when promoted by a base like t-BuOK, undergoes a tandem ring-opening/closing sequence to yield dihydroxazine derivatives. dicp.ac.cnacs.org More complex relay catalysis has also been developed, such as a Zn(II)- and Au(I)-catalyzed aziridination/cyclization/ring expansion sequence that transforms 2-alkynylphenyl aldimines into 3-benzazepine derivatives. rsc.org

Isomerization and Fragmentation Pathways

Beyond cycloadditions and cyclizations, aziridines can undergo isomerization and fragmentation reactions, particularly under thermal or photochemical conditions. These pathways can sometimes compete with other desired transformations. For instance, the photolysis of certain N-substituted diphenylaziridines raises the question of whether the primary photochemical event is isomerization or fragmentation. acs.org For methyleneaziridines, thermal conditions can induce isomerization to methyleneaziridinium cations, while photolysis can lead to decomposition, yielding alkenes and nitriles as major products. rsc.org

Recent work has demonstrated controlled isomerization of aziridines into more synthetically useful structures. A notable example is the titanium and cobalt bimetallic radical redox relay system, which catalyzes the isomerization of N-benzoyl aziridines into valuable allylic amides. nih.gov This reaction proceeds through a Ti(III)-mediated radical ring-opening of the aziridine, followed by a cobalt-catalyzed hydrogen atom transfer (HAT) to furnish the rearranged product. nih.gov This method is inspired by similar rearrangements of epoxides and is effective for aziridines derived from various cyclic and acyclic alkenes. nih.gov

Fragmentation pathways are often observed as part of a reaction mechanism. In some ring-opening reactions of substituted aziridine-2-carboxylates, fragmentation of the ring can occur, leading to different products depending on the reaction pathway. clockss.org For example, the reaction of an N-benzylaziridinecarboxylate with potassium thiocyanate (B1210189) can produce regioisomeric thiazolidines, with the product ratio depending on solvent polarity, which influences the nature of the ring-opening and subsequent fragmentation/cyclization steps. clockss.org

Computational Chemistry and Theoretical Investigations of Aziridine Reaction Dynamics

Computational chemistry has become an indispensable tool for elucidating the complex reaction dynamics of aziridines. Theoretical investigations, primarily using Density Functional Theory (DFT) and other high-level quantum chemical methods, provide deep insights into reaction mechanisms, transition states, and the factors controlling selectivity.

Quantum Chemical Calculations of Transition States and Energy Profiles

Quantum chemical calculations are routinely employed to map the potential energy surfaces of reactions involving aziridines. By locating and characterizing the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction pathway can be constructed.

Elucidating Reaction Mechanisms: DFT calculations have been instrumental in understanding cycloaddition reactions. For example, in the coupling reaction of aziridine with CO₂, calculations at the B3LYP/6-31G(d) level showed that organocatalysts significantly lower the activation energy barrier compared to the non-catalyzed pathway. wu.ac.th The study identified the rate-determining step by comparing the activation barriers for ring-opening and intramolecular cyclization. wu.ac.th Similar DFT studies on the cycloaddition of CS₂ to aziridines revealed that the formation of thiazolidine-2-thiones is thermodynamically more favorable than the corresponding oxazolidin-2-ones from CO₂. rsc.org

Stereoselectivity and Torquoselectivity: The stereochemical outcome of aziridine reactions is a key area of computational study. The torquoselectivity in the thermal ring-opening of aziridines to azomethine ylides has been investigated using Møller-Plesset perturbation theory (MP2). nih.govacs.org These calculations confirmed that the preferred direction of rotation for substituents on the breaking C-C bond is dictated by their electronic properties, providing a predictive model for the stereochemistry of subsequent cycloadditions. nih.gov

Catalytic Cycles: For metal-catalyzed reactions, computational studies can unravel the entire catalytic cycle. The mechanism of copper-catalyzed alkene aziridination was elucidated using B3LYP calculations, which indicated that the active catalyst is a Cu(I) species and that the reaction proceeds through a Cu(I)/Cu(III) cycle. cmu.edu In another study, DFT calculations on a rhodium-catalyzed aziridination proposed a two-spin-state mechanism involving a triplet Rh-nitrene intermediate to explain the observed stereoselectivity. researchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have even been used to model enzyme-catalyzed aziridination, revealing a concerted mechanism involving nucleophilic attack of an amine and proton transfer within the enzyme's active site. rsc.org

In Silico Approaches for Predicting Reactivity and Selectivity

Computational chemistry has emerged as an indispensable tool in modern organic synthesis, offering profound insights into molecular structures, properties, and complex reaction mechanisms. rsc.org For strained heterocycles like aziridines, in silico approaches are particularly valuable for predicting reactivity and selectivity, guiding experimental design, and accelerating the development of novel synthetic methodologies. rsc.orgresearchgate.net While specific computational studies on Aziridine, 1-nonadecyl- are not extensively documented in the literature, the reactivity and selectivity of this compound can be effectively predicted by extrapolating from data on its congeners, particularly other N-alkyl and activated aziridines. The primary methods employed include Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) models, and various computational models to probe reaction energy profiles.

At the heart of in silico predictions for aziridines is the analysis of their three-membered ring, which is prone to nucleophilic ring-opening reactions due to significant ring strain (approximately 27 kcal/mol). researchgate.net The reactivity and regioselectivity of this ring-opening are highly dependent on the nature of the substituent on the nitrogen atom and the carbon atoms of the ring. nih.gov For non-activated aziridines like Aziridine, 1-nonadecyl-, where the nitrogen is substituted with an electron-donating alkyl group, the ring is less reactive compared to those with electron-withdrawing activating groups (e.g., tosyl, benzoyl). nih.govresearchgate.net Consequently, these reactions often require acid catalysis or strong nucleophiles to proceed, forming an aziridinium ion intermediate. scihub.orgmdpi.com

Density Functional Theory (DFT) Calculations

DFT has become the workhorse for investigating the reaction mechanisms of aziridines. nih.govrsc.orgacs.org These calculations allow for the detailed mapping of potential energy surfaces, including the structures of reactants, transition states, intermediates, and products. nih.gov

Table 1: DFT-Calculated Activation Free Energies (ΔG‡) for Aziridine Reactions This table presents representative data from studies on aziridine congeners to illustrate the predictive power of DFT. Values for Aziridine, 1-nonadecyl- are extrapolated.

Reaction TypeAziridine SubstituentCatalyst/ConditionsCalculated ΔG‡ (kcal/mol)Reference
Imide Formationn-Octyl Azide (B81097)Iron Catalyst> p-Tolyl Azide nih.gov
CO2 CycloadditionGeneric AziridineHKUST-1/TBAB26.1 acs.org
CO2 CycloadditionGeneric AziridineUncatalyzed44.3 acs.org
Ring-OpeningN-Tosyl-aziridineCopper Catalyst+14.9 to +16.3 kJ/mol higher than N-(2-picolinoyl) mdpi.com
Ring-OpeningAziridine, 1-nonadecyl-Acid-catalyzedPredicted to be high due to non-activated nature researchgate.net

Predicting Regio- and Stereoselectivity: One of the most critical applications of in silico methods is the prediction of selectivity. The ring-opening of a substituted aziridine can lead to two different regioisomers. nih.gov DFT-based descriptors, such as the condensed Fukui function (f_k+) and local electrophilicity index (ω_k+), have been successfully used to rationalize the observed regioselectivity in the ring-opening of 2-substituted non-activated aziridines. researchgate.net Computational studies on palladium-catalyzed ring-opening cross-couplings have shown that the choice of ligand (e.g., NHC vs. PR3) can switch the regioselectivity of the reaction, a finding rationalized by the calculated free energy profiles of the competing transition states. acs.org In one study, the calculated regioselectivity (89:11) was in good agreement with the experimental result (99:1). acs.org For Aziridine, 1-nonadecyl-, nucleophilic attack under acidic conditions is expected to occur at the less substituted carbon atom, following a classic SN2-type mechanism, which DFT calculations can confirm by comparing the activation barriers for attack at each carbon. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a compound and its activity. researchgate.net While more commonly associated with predicting biological activity, QSAR can also be applied to chemical reactivity. For aziridines, QSAR models can correlate molecular descriptors (e.g., steric parameters, electronic properties) with reaction outcomes like yield or selectivity. researchgate.net For example, a QSAR model for antifungal activity of aziridine-containing compounds revealed a convincing correlation between activity and molecular structure, noting that electron-withdrawing groups and smaller steric hindrance led to greater potency. researchgate.net A similar approach could be developed for the reactivity of Aziridine, 1-nonadecyl- and its congeners, where descriptors for the long alkyl chain (e.g., molecular volume, surface area) would be correlated with reaction rates or selectivity in processes like polymerization or ring-opening.

Table 2: Key Molecular Descriptors Used in In Silico Models for Aziridine Reactivity This table outlines descriptors relevant for building predictive models for compounds like Aziridine, 1-nonadecyl-.

Descriptor TypeSpecific DescriptorPredicted Influence on Reactivity/SelectivityReference
Electronic Electron Affinity (EA)Key parameter for rationalizing catalyst efficiency. rsc.org
Substituent Hammett ParametersCorrelates with alkylating reactivity in dinitrobenzamide aziridines. nih.gov
Fukui Functions (f_k+)Predicts the site of nucleophilic attack and regioselectivity. researchgate.net
Steric Steric HindranceInfluences transition state energies and can prevent side reactions. nih.govresearchgate.net
Molecular Volume/ShapeAffects catalyst-substrate interaction and accessibility of the reaction center. researchgate.net
Thermodynamic Ring Strain EnergyThe primary driving force for ring-opening reactions. researchgate.net
Proton Attachment Energy (PAE)Correlates with the energy barrier for key reaction steps in catalyzed cycloadditions. acs.org

Advanced Applications of Aziridine, 1 Nonadecyl in Synthetic Chemistry and Functional Materials

Strategic Use as Building Blocks in Organic Synthesis

The strained three-membered ring of aziridines makes them valuable and versatile building blocks in organic synthesis. researchgate.net The presence of the long nonadecyl chain in Aziridine (B145994), 1-nonadecyl- introduces a significant lipophilic character, which can be exploited in the synthesis of amphiphilic molecules or compounds designed to interact with non-polar environments.

Synthesis of Nitrogen-Containing Scaffolds: Amines, Amino Alcohols, and Diverse Heterocycles

The high ring strain of aziridines facilitates their ring-opening by a wide variety of nucleophiles, providing a reliable method for the synthesis of diverse nitrogen-containing compounds. researchgate.net For N-alkyl aziridines like the 1-nonadecyl derivative, these reactions typically proceed with high regio- and stereoselectivity.

Amines and Amino Alcohols: The reaction of N-alkyl aziridines with various nucleophiles is a cornerstone of their synthetic utility. For instance, the ring-opening of N-alkyl aziridines can lead to the formation of vicinal amino alcohols, which are important structural motifs in many biologically active molecules. A strategy for the synthesis of these compounds involves the ring-opening of aziridines with pendant silanols, a method that is compatible with various N-substituents and alkyl chains. nih.govchemrxiv.org The regioselectivity of the ring-opening is a critical aspect, and for N-alkylaziridine-2-carboxylates, it is controlled by the electronic character of the substituent at the C-2 position. bioorg.org

Diverse Heterocycles: N-alkyl aziridines serve as precursors for a wide array of more complex heterocyclic structures. nih.gov Through controlled ring-opening and subsequent intramolecular cyclization reactions, it is possible to construct polycyclic scaffolds. nih.govnih.gov For example, N-alkyl aziridines with aryl substituents can undergo nucleophilic attack, and the resulting intermediate can participate in cycloadditions or intramolecular aminations to form various alkaloid-like skeletons. nih.gov

Table 1: Representative Ring-Opening Reactions of N-Alkyl Aziridines

Nucleophile Product Type General Reaction Scheme Ref.
H₂O/H⁺ Amino Alcohol Reaction of N-Alkyl Aziridine with Water nih.gov
R-COOH Amino Ester researchgate.net
R-NH₂ Diamine researchgate.net
NaN₃ Azido Amine nih.gov

Construction of Complex Small Molecules and Natural Product Analogs

The stereospecificity of aziridine ring-opening reactions makes them highly valuable in the synthesis of complex molecules with defined stereochemistry, including analogs of natural products. nih.gov The ability to introduce a nitrogen atom and another functional group in a controlled manner is a significant advantage. The long nonadecyl chain of Aziridine, 1-nonadecyl- could be leveraged to synthesize analogs of lipid-based natural products or other molecules where a long alkyl tail is crucial for biological activity or self-assembly properties.

Diversity-Oriented Synthesis and Access to Chemical Space

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. N-alkyl aziridines are valuable building blocks in DOS strategies due to their ability to undergo a variety of transformations leading to different molecular scaffolds. nih.govnih.gov A "build/couple/pair" strategy using N-alkyl aziridines allows for the regio- and stereochemically controlled synthesis of polycyclic heterocycles. nih.gov The nonadecyl group would introduce significant skeletal diversity and modulate the physicochemical properties of the resulting library, potentially leading to the discovery of novel bioactive compounds.

Precursors for Specific Functionalized Compounds (e.g., β-Amino Ketones)

N-alkyl aziridines can serve as precursors to β-amino ketones. One-pot methods involving the annulation of an α-carbonyl sulfonium (B1226848) salt to an N-sulfonyl aldimine, followed by a regioselective aziridine ring-opening cascade, have been developed to produce these valuable synthetic intermediates. rsc.org Although this specific example involves N-sulfonyl activation, similar principles of ring-opening can be applied to N-alkyl aziridines to access β-amino ketone derivatives.

Contributions to Polymer Chemistry and Material Science

The ability of aziridines to undergo ring-opening polymerization (ROP) makes them important monomers in polymer chemistry. The nature of the substituent on the nitrogen atom significantly influences the polymerization behavior and the properties of the resulting polymer.

Monomeric Roles in Ring-Opening Polymerization (ROP) and Cationic ROP

Anionic ring-opening polymerization (AROP) is also a viable method for producing linear polyamines from aziridines, particularly N-activated aziridines. rsc.orgrsc.orguni-mainz.de The introduction of an alkyl chain on the aziridine ring has been shown to be necessary in some cases to prevent the precipitation of the polymer during polymerization. rsc.org While AROP is more commonly associated with N-activated aziridines, the principles of using alkyl chains to enhance solubility could be relevant for copolymerization systems involving Aziridine, 1-nonadecyl-.

Table 2: Polymerization Characteristics of N-Substituted Aziridines

Polymerization Type N-Substituent Type Key Features Resulting Polymer Ref.
Cationic ROP Alkyl (e.g., Benzyl) Prone to termination reactions, leading to low conversion. Branched or linear polyamines rsc.org
Cationic ROP Bulky Alkyl (e.g., tert-Butyl) Reduced termination, living-like polymerization. Linear polyamines rsc.org
Anionic ROP Sulfonyl (activated) Living polymerization, well-defined polymers. Linear poly(sulfonylaziridine)s rsc.orgacs.org
Anionic ROP Alkyl-substituted ring, Sulfonyl N-substituent Prevents polymer precipitation during polymerization. Soluble linear poly(sulfonylaziridine)s rsc.org

Engineering of Polymeric Materials with Tailored Properties (e.g., Polyamides, Polyesters)

The ring-opening polymerization of aziridine derivatives provides a powerful route to polyamines and their derivatives. In the context of polyamides and polyesters, Aziridine, 1-nonadecyl- can be utilized as a reactive modifier or comonomer to impart specific properties to the final material. The reactivity of the aziridine ring with carboxylic acid groups is a key reaction in this context. aip.org

Research into N-carbonyl aziridines has demonstrated a rapid and efficient method for polyamide synthesis. acs.orgnsf.gov These reactions proceed via a base-catalyzed, step-growth polymerization where the aziridine ring is opened by dinucleophiles like dicarboxylic acids to form amide linkages. acs.orgnsf.gov This approach is notable for its mild reaction conditions and tolerance of various functional groups, avoiding the need for protecting group chemistry. bohrium.com While these studies often use bis(N-carbonyl aziridine)s, the underlying principle of nucleophilic ring-opening is directly applicable. The incorporation of Aziridine, 1-nonadecyl- as a mono-functional chain-terminating agent or as part of a more complex monomer could introduce long, hydrophobic side chains, significantly altering the polymer's solubility, melt-flow characteristics, and surface properties.

Similarly, in the field of polyesters, long-chain aziridines can serve as reactive additives. For instance, a trifunctional aziridine linker has been successfully used to create branched poly(lactic acid) (PLA), a common polyester, through melt blending. aip.orgaip.org The aziridine groups react efficiently with the carboxyl end groups of the linear PLA chains to form star-shaped or long-chain branched architectures. aip.org This modification enhances the melt strength of the PLA without the drastic increase in shear viscosity often seen with other branching methods. aip.orgaip.org The use of Aziridine, 1-nonadecyl- in such a system would be expected to act as a chain regulator while simultaneously introducing flexible, non-polar nonadecyl chains, which could serve to plasticize the polymer or enhance its adhesion to non-polar substrates.

The table below summarizes polymerization research using functional aziridines, providing a basis for the potential applications of Aziridine, 1-nonadecyl-.

Aziridine Type Comonomer/Polymer Resulting Polymer Key Findings
Bis(N-carbonyl aziridine)sDicarboxylic acids, DiphenolsPolyamides, Poly(amide ester)sPolymerization occurs under mild, open-air conditions; tolerant of other functional groups. acs.orgnsf.gov
Terephthalaziridine (TP-Az)Functional comonomers (e.g., aldehydes, ketones)Functional Poly(ester amide)s (PEAs)Allows for protecting-group-free synthesis of PEAs with high thermal stability. bohrium.com
Trimethylolpropane tris(2-methyl-1-aziridinepropionate) (TTMAP)Poly(lactic acid) (PLA)Long-Chain Branched PLAAziridine reacts with carboxyl end groups, increasing melt strength and extensional hardening. aip.orgaip.org

Development of Long-Chain Aziridine-Type Bonding Agents for Composite Materials

Research has focused on synthesizing novel long-chain bonding agents by reacting fatty acids with aziridine-containing molecules like tris-1-(2-methyl aziridinyl) phosphine (B1218219) oxide (MAPO). begellhouse.comresearchgate.netresearchgate.net This approach creates molecules with long alkyl chains that improve compatibility with the polymer binder (e.g., hydroxyl-terminated polybutadiene, HTPB) and reactive aziridine functionalities that can bond to the surface of solid fillers like ammonium (B1175870) perchlorate (B79767) (AP). begellhouse.commdpi.com The aziridine rings can undergo ring-opening polymerization on the acidic surface of AP, effectively coating the filler particles and creating strong interfacial links. mdpi.com

A prime example is the bonding agent designated MT-X, which incorporates a long fatty acid chain. begellhouse.com Propellant formulations containing this long-chain aziridine agent demonstrated significantly improved mechanical properties and remarkable resistance to accelerated aging compared to formulations with traditional agents. begellhouse.com The long chain provided by a molecule like Aziridine, 1-nonadecyl- is analogous to the fatty acid chains in these advanced bonding agents. Its N-nonadecyl group would offer a highly flexible and hydrophobic tether to intertwine with the polymer matrix, while the reactive aziridine head would anchor to the filler. This dual functionality makes it a promising candidate for developing next-generation bonding agents for a variety of composite systems.

The following table details the performance of a synthesized long-chain aziridine bonding agent in a composite solid propellant.

Bonding Agent Metric Value (Fresh) Value (Aged) Significance
MT-X (Long-Chain Aziridine)Max Strain (ε)44.9%33.9%Exhibits high flexibility and remarkable resistance to aging effects. begellhouse.com
MT-X (Long-Chain Aziridine)Max Stress (σ)7.4 kgf/cm²10.9 kgf/cm²Maintains structural integrity under load, with strength increasing after aging. begellhouse.com

Aziridine-Functionalized Polymeric Scaffolds and Their Structural Modification

Polymeric scaffolds are essential in tissue engineering and regenerative medicine, providing structural support for cell growth. The ability to tailor the surface chemistry and physical properties of these scaffolds on a molecular scale is critical for controlling cellular interactions. Aziridine has been demonstrated as a highly efficient "clickable" moiety for the post-modification of polymeric materials, allowing for the creation of tailorable scaffolds. rsc.orgrsc.org

A key strategy involves incorporating aziridine into an elastomeric polymer backbone, such as polydimethylsiloxane (B3030410) (PDMS). rsc.orgkorea.edu This is achieved through a platinum-catalyzed hydrosilylation reaction between a vinyl-terminated aziridine and a hydride-functionalized PDMS. rsc.orgrsc.org The resulting aziridine-functionalized polymer (aziPDMS) retains the desirable properties of the base material, like optical transparency and elasticity, while presenting reactive aziridine pendants. rsc.orgrsc.org These pendants can then be chemoselectively and regio-specifically modified through orthogonal ring-opening reactions with a wide range of nucleophiles, allowing for the attachment of various functional groups inside the pores and on the surface of the scaffold. rsc.org

The use of Aziridine, 1-nonadecyl- in this methodology (assuming a vinyl-terminated derivative) would functionalize the polymer scaffold with long, hydrophobic alkyl chains. This could be used to create surfaces with tailored wettability, influence protein adsorption, or mediate interactions with cell membranes. The large steric profile of the nonadecyl group could also be used to control the spacing and presentation of other subsequently attached biomolecules. This approach offers a powerful platform for designing advanced materials where surface properties can be precisely programmed. rsc.org

Modification Step Reagents/Process Outcome Advantage
1. Functionalization Vinyl-terminated aziridine + Hydride-functionalized PDMSAziridine-functionalized PDMS (aziPDMS)Incorporates reactive handles without altering bulk polymer properties. rsc.orgrsc.org
2. Post-Modification aziPDMS + Various Nucleophiles (e.g., thiols, amines)Covalently modified scaffoldOrthogonal ring-opening allows for a wide substrate scope and precise chemical tailoring. rsc.orgkorea.edu

Photo-Crosslinking Applications in Advanced Materials

Photo-crosslinking is a technique that uses light to initiate the formation of covalent bonds, transforming a liquid polymer resin or a thermoplastic material into a solid, crosslinked network. This method is widely used in coatings, adhesives, and microfabrication. Aziridine derivatives have been developed for use in photo-crosslinkable systems, particularly for acrylic polymers. google.com

One established mechanism involves the synthesis of a photoactive compound through the Michael addition reaction of an aziridine compound with a (meth)acrylate that also contains a photoinitiator group. google.com A more direct approach for crosslinking involves incorporating the aziridine into an acid-functional polymer. The aziridine ring reacts with the pendant carboxylic acid groups on the polymer via a ring-opening addition, forming a stable carboxyethyleneamino linkage. google.comgoogle.com If the polymer system also contains photoinitiators, subsequent exposure to UV radiation can initiate polymerization of any remaining monomers and crosslinking of the polymer chains, creating a robust network. google.com

While the aziridine ring itself is not typically the primary photoreactive group in these systems, its high reactivity toward carboxylic acids makes it an excellent chemical handle for covalently incorporating crosslinking agents or photoinitiators into a polymer matrix prior to UV curing. google.com The use of Aziridine, 1-nonadecyl- would introduce a long, flexible, and non-polar chain as part of the crosslink. This could be advantageous in applications requiring enhanced flexibility, impact resistance, or controlled adhesion, as the long alkyl chain would modify the network architecture compared to the more rigid crosslinks formed by conventional bisamide crosslinkers. google.com

Another related field involves photoreactive groups like aryl azides and diazirines, which generate highly reactive nitrene or carbene intermediates upon photolysis. mdpi.comthermofisher.com These intermediates can insert into C-H or N-H bonds, leading to extensive crosslinking. mdpi.comthermofisher.com While chemically distinct from the ring-opening of Aziridine, 1-nonadecyl-, these technologies highlight the broader utility of nitrogen-based reactive species in creating advanced, photo-cured materials.

Catalytic and Chiral Auxiliary Applications of Aziridine Derivatives

Beyond their role as structural components in materials, aziridine derivatives are increasingly recognized for their utility in catalysis, where they can act as chiral ligands, auxiliaries, or even as direct organocatalysts.

In asymmetric synthesis, chiral ligands and auxiliaries are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over another. The rigid, three-membered ring of a chiral aziridine, with a stereocenter adjacent to the nitrogen donor atom, makes it an attractive scaffold for designing such molecules. researchgate.netscispace.com

Enantiopure aziridines have been successfully employed as ligands in a variety of metal-catalyzed reactions and as chiral auxiliaries to direct transformations. researchgate.netscispace.com For example, chiral aziridine-phosphine derivatives have been synthesized and applied as highly effective organocatalysts in asymmetric Rauhut-Currier reactions, achieving high yields and excellent enantiomeric excess (up to 98% ee). mdpi.com The stereochemical course of the reaction can be precisely controlled by selecting the appropriate enantiomer of the aziridine catalyst. mdpi.com

If a chiral version of Aziridine, 1-nonadecyl- were synthesized, its long N-alkyl chain would be expected to exert a significant steric influence on the catalytic environment. This bulky, flexible chain could create a unique chiral pocket around a metal center or an active site, potentially leading to novel selectivity or enhanced enantiocontrol in asymmetric transformations. The nonadecyl group's length and conformational flexibility could allow it to effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The aziridine moiety itself, particularly the nitrogen atom, can participate directly in catalytic cycles. The reactivity of the aziridine nitrogen is modulated by its substituent; N-alkyl groups are electron-donating, increasing the nucleophilicity and basicity of the nitrogen. wiley.com

Recent research has shown that N-alkyl-substituted aziridines can function as both a reagent and an organobase catalyst. wiley.com In one study on the inverse vulcanization of sulfur, an N-alkyl aziridine was shown to catalyze the reaction, where oligosulfide anions perform a nucleophilic addition to the aziridine ring, which is activated by a zwitterionic intermediate. wiley.com

Given that Aziridine, 1-nonadecyl- is an N-alkyl substituted aziridine, its nitrogen atom possesses the requisite nucleophilicity and basicity to act as an organocatalyst in similar transformations. The long nonadecyl chain would confer high solubility in non-polar, organic media, which could be advantageous for catalysis in such solvent systems. Furthermore, the steric hindrance provided by the bulky chain could influence the regioselectivity of catalytic reactions where the aziridine itself is a substrate. The development of aziridine-based organocatalysts remains an active area of research, with potential applications in a wide range of organic transformations. mdpi.comtdx.cat

Novel Functionalization and Conjugation Strategies

Recent advancements in synthetic methodologies have enabled sophisticated modifications of the aziridine core. These strategies allow for the introduction of diverse functional groups, paving the way for the synthesis of complex molecules and materials derived from Aziridine, 1-nonadecyl-.

Tandem C-N/C-Se Bond Formation with Isoselenocyanates

A significant strategy for the functionalization of aziridines involves the stereospecific tandem C-N/C-Se bond formation with isoselenocyanates. This reaction, catalyzed by an aluminum-salen complex, proceeds via a concerted SN2-type mechanism. nih.govtpunnigroup.com In the context of Aziridine, 1-nonadecyl-, this approach offers a direct route to introduce a selenocyanate (B1200272) moiety, a versatile functional group for further transformations in materials science and medicinal chemistry.

The proposed mechanism involves the chelation of the isoselenocyanate with the Al-salen catalyst, forming an activated complex. This complex then reacts with the Aziridine, 1-nonadecyl- through a backside nucleophilic attack, leading to the simultaneous formation of a C-N bond and a C-Se bond. This process is highly stereospecific, yielding products with inverted stereochemistry at the carbon center. The reaction generally provides high yields and excellent enantiomeric excess when chiral aziridines are used. nih.gov

Table 1: Representative Tandem C-N/C-Se Bond Formation of Aziridine, 1-nonadecyl- with Isoselenocyanates

EntryIsoselenocyanateCatalystProductYield (%)
1Phenyl isoselenocyanateAl-salen complex2-(phenylselanyl)-N-(1-nonadecyl)ethan-1-amine77-91
2Benzyl isoselenocyanateAl-salen complex2-(benzylselanyl)-N-(1-nonadecyl)ethan-1-amine77-91
3p-Tolyl isoselenocyanateAl-salen complexN-(1-nonadecyl)-2-(p-tolylselanyl)ethan-1-amine77-91

Note: The yields are based on analogous reactions with other N-alkyl aziridines as reported in the literature and are extrapolated for Aziridine, 1-nonadecyl-. nih.gov

Alkylative Functionalization of Aziridine Ring Nitrogen

The nitrogen atom of the aziridine ring in Aziridine, 1-nonadecyl- is a nucleophilic center that can be targeted for functionalization. However, N-alkyl aziridines are generally considered non-activated and relatively inert towards nucleophilic attack. semanticscholar.org A powerful strategy to overcome this low reactivity is the alkylative functionalization of the ring nitrogen. This process involves the reaction of the aziridine with an electrophile, which activates the ring towards subsequent nucleophilic attack and ring-opening. semanticscholar.org

This method activates the highly strained three-membered ring by forming an aziridinium (B1262131) ion upon alkylation of the ring nitrogen with electrophiles such as methyl, ethyl, or allyl groups. semanticscholar.org This activated intermediate is then susceptible to ring-opening by a variety of external nucleophiles, including acetate (B1210297) and azide (B81097). semanticscholar.org This two-step sequence provides a versatile pathway for the synthesis of diverse N-alkylated amine-containing molecules, with the concomitant introduction of another functional group. The regioselectivity of the ring-opening is influenced by the nature of the electrophile and the nucleophile. semanticscholar.org

Table 2: Alkylative Functionalization of Aziridine, 1-nonadecyl-

EntryElectrophileNucleophileProduct
1Methyl triflateSodium azide2-azido-N-methyl-N-(1-nonadecyl)ethan-1-amine
2Ethyl triflateAcetic acid2-acetoxy-N-ethyl-N-(1-nonadecyl)ethan-1-amine
3Allyl bromideWater2-((1-nonadecyl)(allyl)amino)ethan-1-ol

Note: The products listed are representative examples based on the general principles of alkylative aziridine ring-opening reactions. semanticscholar.org

Investigation of Biological Activity Mechanisms in Vitro Studies of Aziridine Derivatives

Molecular Interactions with Biological Substrates

The high reactivity of the three-membered aziridine (B145994) ring is central to the biological activity of its derivatives. nih.govnih.gov This strained heterocyclic structure makes these compounds potent electrophiles, enabling them to interact with various biological nucleophiles.

Aziridine derivatives are recognized as powerful alkylating agents. nih.gov Their cytotoxicity is often attributed to their ability to alkylate DNA, a mechanism that can lead to the inhibition of replication and ultimately, cell death. nih.govmdpi.com The process of DNA alkylation by aziridinyl compounds can be initiated by the protonation of the aziridine ring, which enhances its electrophilicity and facilitates nucleophilic attack by DNA bases. imrpress.com

The mechanism often involves the opening of the aziridine ring, which is considered responsible for the molecule's alkylating activity. mdpi.com For bifunctional aziridine derivatives, this can lead to the formation of covalent interstrand or intrastrand DNA cross-links, as well as DNA-protein complexes, which disrupt critical cellular processes like replication and transcription. mdpi.com Some aziridinyl quinones, for instance, require reduction to become highly reactive DNA alkylating agents. imrpress.comnih.gov The sequence selectivity of DNA alkylation can be influenced by the substituents on the quinone ring. nih.gov For example, certain 2,5-diaziridinyl-1,4-benzoquinones have shown selectivity for alkylating guanine-N7 at 5'-TGC-3' sequences. nih.gov

The alkylating properties of aziridine derivatives are directly linked to their ability to inhibit the synthesis of DNA and RNA. mdpi.com By forming adducts with DNA, these compounds can create physical barriers that block the progression of DNA and RNA polymerases, thereby halting replication and transcription. mdpi.comselleck.co.jp

For example, the anticancer drug Mitomycin C, which contains an aziridine moiety, is known to inhibit DNA and RNA synthesis as part of its cytotoxic mechanism. mdpi.com Other compounds, such as Anisomycin, also demonstrate the ability to inhibit both protein and DNA synthesis. drugbank.com The inhibition of these fundamental cellular processes is a key factor in the antiproliferative and antimicrobial activities observed in many aziridine-containing molecules.

Several aziridine derivatives have been shown to induce apoptosis, or programmed cell death, in various cell lines. mdpi.comnih.gov One of the proposed mechanisms involves the induction of mitochondrial-mediated apoptosis. For instance, the cyanoaziridine derivative Imexon has been observed to cause mitochondrial oxidation, a decrease in mitochondrial membrane potential, and the release of cytochrome C, all of which are key events in the apoptotic cascade. mdpi.com

The neurotoxin ethylcholine aziridinium (B1262131) has also been demonstrated to induce apoptosis both in vitro and in vivo. nih.gov In cell cultures, it led to characteristic apoptotic features such as nuclear chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov This suggests that beyond direct DNA damage, some aziridine derivatives can trigger specific cellular signaling pathways that lead to controlled cell death.

In Vitro Efficacy Against Microbial and Cellular Models

The electrophilic nature of the aziridine ring also underpins the antimicrobial properties of its derivatives.

Several studies have demonstrated the in vitro antimicrobial activity of various aziridine derivatives against a range of bacterial strains. nih.govresearchgate.net For instance, a series of aziridine-thiourea derivatives showed promising antibacterial activity against reference strains of Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. nih.govnih.gov Some of the most potent of these compounds exhibited better antibacterial activity against methicillin-resistant S. aureus (MRSA) than the reference antibiotics ampicillin (B1664943) and streptomycin, with minimum inhibitory concentrations (MIC) in the range of 16–32 µg/mL. researchgate.netnih.gov

The antimicrobial efficacy can be influenced by the specific chemical structure of the aziridine derivative. nih.gov In one study, aziridine phosphines and their corresponding oxides demonstrated moderate efficacy specifically against S. aureus, with MIC values of 50 μM. mdpi.com The specificity towards Gram-positive bacteria like S. aureus may be due to differences in the cell membrane structure compared to Gram-negative bacteria, potentially allowing for greater permeability of these compounds. mdpi.com Azirine-containing depsipeptides have also shown antibacterial activity, particularly against Gram-positive strains such as Enterococcus faecium (MIC 16 μg mL−1) and S. aureus (MIC 9 μg mL−1). rsc.org

The following tables present data on the antimicrobial activity of various aziridine derivatives as reported in the literature.

Table 1: In Vitro Antibacterial Activity of Aziridine-Thiourea Derivatives

Compound Test Organism MIC (µg/mL) Reference
Derivative 3a S. aureus 16-32 nih.gov
Derivative 3b S. aureus 16-32 nih.gov
Derivative 3c S. aureus 16-32 nih.gov
Derivative 3f S. aureus 16-32 nih.gov
Derivative 3d S. aureus 128-256 nih.gov
Derivative 3e S. aureus 128-256 nih.gov

Table 2: In Vitro Antibacterial Activity of Aziridine Phosphines and Phosphine (B1218219) Oxides

Compound Class Test Organism MIC (µM) Reference
Aziridine Phosphines (1-4) S. aureus 50 mdpi.com

Table 3: In Vitro Antibacterial Activity of Azirine-Containing Depsipeptides

Compound Class Test Organism MIC (µg mL⁻¹) Reference
Azirine-Containing Depsipeptides E. faecium 16 rsc.org

Antifungal Activity (e.g., Candida krusei)

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Aziridine derivatives have been investigated for their potential to address this therapeutic gap. While studies on Candida krusei specifically are limited in the context of aziridine compounds, research on other Candida species offers a promising outlook.

Some aziridine-containing compounds have demonstrated antifungal activity against various Candida species. researchgate.net For instance, certain novel antifungal agents have shown broad-spectrum activity against many pathogenic yeasts, although some have limited activity against C. krusei. nih.gov The mechanism of action for many antifungals involves the inhibition of essential cellular processes. For example, some agents are fungistatic, meaning they inhibit fungal growth, as demonstrated by time-kill curves. unil.ch The in vitro susceptibility of Candida species is often determined by methods such as broth microdilution to establish the minimum inhibitory concentration (MIC). scielo.br

Interactive Table: Antifungal Activity of Select Aziridine Derivatives against Candida species

Note: Data for "Aziridine, 1-nonadecyl-" is not available. The following table is illustrative of the types of data generated in antifungal studies of aziridine derivatives.

Compound/Derivative Candida Species MIC (µg/mL) Reference
Aziridine-thiourea derivative V Candida albicans Not specified, but showed activity researchgate.net
NSC319726 (thiosemicarbazone) Candida auris 0.125 - 0.25 unil.ch

Antitubercular Activity (e.g., Mycobacterium tuberculosis)

Tuberculosis remains a significant global health challenge, with a pressing need for new and effective treatments. Aziridine derivatives have been explored as a potential source of novel antitubercular agents. The lipophilic nature of the mycobacterial cell wall presents a formidable barrier to many drugs, and the structural features of some aziridine compounds may facilitate penetration.

Studies on various heterocyclic compounds containing the aziridine moiety have shown promising in vitro activity against Mycobacterium tuberculosis. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated moderate to good antitubercular activity, with some compounds showing a minimum inhibitory concentration (MIC) of 12.5 µg/mL against the H37Rv strain. scirp.org The mechanism is thought to involve the interference with cell mitosis, thereby halting bacterial growth. scirp.org Similarly, other synthesized compounds have exhibited significant inhibition of M. tuberculosis at low MIC values. nih.gov

Interactive Table: In Vitro Antitubercular Activity of Select Aziridine Derivatives

Note: Data for "Aziridine, 1-nonadecyl-" is not available. The following table is illustrative of the types of data generated in antitubercular studies of related compounds.

Compound/Derivative Mycobacterium tuberculosis Strain MIC (µg/mL) Reference
Imidazo[1,2-a]pyridine-3-carboxamide 5b H37Rv (ATCC 27294) 12.5 scirp.org
Imidazo[1,2-a]pyridine-3-carboxamide 5d H37Rv (ATCC 27294) 12.5 scirp.org
Imidazo[1,2-a]pyridine-3-carboxamide 5e H37Rv (ATCC 27294) 12.5 scirp.org
Dihydroquinolinone derivative 4e H37Rv (ATCC 27294) 0.39 nih.gov

Antiproliferative Activity in Cancer Cell Lines (e.g., Glioblastoma, HeLa, L929 murine fibroblast)

The search for selective and potent anticancer agents is a cornerstone of modern medicinal chemistry. Aziridines are known for their high reactivity and have been incorporated into various compounds with demonstrated anticancer activity. mdpi.com The aziridine ring is a key functional group in several natural and synthetic antitumor agents, such as Mitomycin C. nih.gov Their cytotoxic effects are often attributed to their ability to alkylate DNA, leading to cell death. nih.gov

The in vitro antiproliferative activity of aziridine derivatives has been evaluated against a range of cancer cell lines. For example, aziridine-thiourea derivatives have been tested for cytotoxicity against HeLa (human cervical epithelioid carcinoma) and L929 (murine fibroblast) cell lines using the MTT assay. researchgate.netnih.govnih.gov Similarly, optically pure aziridine phosphines and phosphine oxides have been assessed for their effects on cell viability in HeLa and L929 cells, with half-maximal inhibitory concentration (IC50) values determined. mdpi.com Some aziridine derivatives have shown selective cytotoxicity against cancer cells compared to normal cells. mdpi.com

Interactive Table: Antiproliferative Activity of Select Aziridine Derivatives

Note: Data for "Aziridine, 1-nonadecyl-" is not available. The following table presents illustrative data for related compounds.

Compound/Derivative Cell Line Activity Metric Value (µM) Reference
Aziridine-thiourea derivatives HeLa IC50 Varied nih.govnih.gov
Aziridine-thiourea derivatives L929 murine fibroblast IC50 Varied nih.govnih.gov
Aziridine phosphines (1-4) HeLa IC50 3.125 - 100 mdpi.com
Aziridine phosphine oxides (5-9) L929 murine fibroblast IC50 3.125 - 100 mdpi.com

Structure-Activity Relationship (SAR) Analyses for In Vitro Biological Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a class of compounds by identifying the molecular features that govern their biological activity. collaborativedrug.comresearchgate.net For aziridine derivatives, SAR analyses help in understanding how modifications to the aziridine ring and its substituents influence their antifungal, antitubercular, and antiproliferative effects.

In the context of antiproliferative activity, the presence of the aziridine ring is often fundamental to the compound's ability to act as an alkylating agent. nih.gov The nature of the substituents on the aziridine nitrogen and the carbon atoms of the ring can significantly modulate this reactivity and, consequently, the biological activity. For instance, in a series of benzylideneacetophenones, the presence of electron-donating groups at specific positions was found to enhance anti-inflammatory and antioxidant activities. nih.gov

For antitubercular compounds, SAR studies have shown that specific structural moieties, in addition to the core heterocyclic system, can enhance activity. scirp.org In the case of N-substituted glycolamides, disubstituted amide structures with heteroatoms possessing lone pair electrons beta to the amide nitrogen demonstrated moderate anti-tuberculosis activity, whereas monosubstituted amides were inactive. nih.gov

Future Directions and Emerging Research Frontiers in Aziridine, 1 Nonadecyl Chemistry

Development of Innovative and Sustainable Synthetic Routes for N-Long Chain Aziridines

The synthesis of aziridines, including those with long N-alkyl chains, has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.net The development of greener, more sustainable synthetic pathways is a critical area of future research. Current methods for synthesizing the parent aziridine (B145994) ring include the Wenker synthesis from amino alcohols and the Gabriel-type synthesis from ethylene (B1197577) oxide and nonadecylamine. ontosight.aimdpi.com Other notable methods for creating the aziridine core are the Blum–Ittah synthesis from oxiranes and the De Kimpe synthesis from α-chloroimines. wikipedia.orgwikipedia.org

Future efforts are likely to focus on catalytic methods that minimize the use of stoichiometric reagents and solvents. This includes the exploration of visible-light-promoted synthesis and the use of earth-abundant metal catalysts. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be crucial for improving efficiency and reducing the environmental impact of N-long chain aziridine production.

Discovery of Novel Catalytic Systems for Regio- and Stereoselective Aziridine Transformations

The synthetic utility of aziridines lies in their ring-opening reactions, which provide access to a wide range of valuable nitrogen-containing compounds. scholaris.ca A key challenge and a significant area for future research is the development of catalytic systems that can control the regioselectivity and stereoselectivity of these transformations.

For a molecule like 1-nonadecyl-aziridine, nucleophilic attack can occur at either of the two ring carbons. The ability to direct a nucleophile to a specific carbon with high selectivity is essential for the synthesis of complex target molecules. Future research will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high levels of control over the outcome of aziridine ring-opening reactions. The development of catalysts that are effective under mild conditions and compatible with a wide range of functional groups will be particularly valuable. illinois.edu

Advanced Computational Modeling for Predictive Aziridine Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like 1-nonadecyl-aziridine. The high reactivity of the aziridine ring is a result of significant ring strain, a property that can be quantified and studied using computational models. caltech.eduwikipedia.org

Future research in this area will involve the use of advanced computational methods, such as density functional theory (DFT) and ab initio calculations, to:

Predict the most likely sites for nucleophilic attack in ring-opening reactions.

Model the transition states of various reactions to understand the factors that control selectivity.

Design new catalysts with enhanced activity and selectivity.

Simulate the interactions of 1-nonadecyl-aziridine with biological macromolecules.

By providing a deeper understanding of the underlying principles governing aziridine reactivity, computational modeling will play an increasingly important role in guiding experimental research and accelerating the discovery of new applications.

Integration of Aziridine, 1-nonadecyl- in Next-Generation Functional Materials and Nanostructures

The long nonadecyl chain of 1-nonadecyl-aziridine imparts lipophilic character to the molecule, suggesting potential applications in the development of novel functional materials and nanostructures. The aziridine ring can serve as a reactive handle for grafting these molecules onto polymer backbones or surfaces, thereby modifying their properties.

Future research could explore the use of 1-nonadecyl-aziridine and related long-chain aziridines in:

Surface modification: Creating hydrophobic or functionalized surfaces with tailored properties.

Polymer chemistry: As a monomer or cross-linking agent in the synthesis of new polymers. ontosight.ai

Drug delivery: The formation of micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents.

Nanomaterials: The self-assembly of long-chain aziridines into ordered nanostructures with unique electronic or optical properties.

The ability to combine the reactivity of the aziridine ring with the physical properties imparted by the long alkyl chain opens up a wide range of possibilities for the creation of advanced materials.

Deeper Mechanistic Elucidation of In Vitro Biological Interactions and Selective Activity

Aziridine-containing compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov This activity is often attributed to the ability of the aziridine ring to alkylate biological nucleophiles, such as DNA and proteins. wikipedia.org The long alkyl chain in 1-nonadecyl-aziridine could influence its biological activity by facilitating its transport across cell membranes or by mediating specific interactions with cellular components.

Future research in this area will focus on:

Identifying specific cellular targets: Determining which proteins or other biomolecules are modified by 1-nonadecyl-aziridine.

Understanding the mechanism of action: Elucidating the precise chemical reactions that lead to its biological effects.

Investigating structure-activity relationships: Systematically modifying the structure of the molecule to optimize its activity and selectivity.

Exploring potential therapeutic applications: Evaluating the efficacy of 1-nonadecyl-aziridine and related compounds in preclinical models of disease.

A deeper understanding of the biological interactions of 1-nonadecyl-aziridine will be essential for harnessing its potential as a therapeutic agent or as a tool for chemical biology research.

Compound Information Table

Compound Name
Aziridine, 1-nonadecyl-
Ethylene oxide
Nonadecylamine

Interactive Data Table: Properties of Aziridine, 1-nonadecyl-

PropertyValueReference
Molecular Formula C21H43N buysellchem.com
Molecular Weight 309.573 g/mol buysellchem.com
CAS Number 64457-63-2 buysellchem.comepa.gov
General Class Aziridine ontosight.ai
Key Structural Feature Three-membered heterocyclic ring containing one nitrogen atom ontosight.ai
Reactivity Highly reactive due to ring strain ontosight.ai
Potential Applications Intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers ontosight.ai

Q & A

Q. Q1. What are the standard methodologies for synthesizing 1-nonadecyl-aziridine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves nucleophilic ring-opening of aziridine precursors with long-chain alkyl halides. For 1-nonadecyl-aziridine, a two-step approach is recommended:

  • Step 1: React aziridine with 1-bromononadecane under inert conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate alkylation .
  • Step 2: Optimize reaction efficiency by controlling temperature (60–80°C) and monitoring progress via thin-layer chromatography (TLC).
  • Key Considerations: The steric hindrance of the nonadecyl chain may reduce reaction rates. Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance solubility and reactivity .

Q. Q2. How can vibrational spectroscopy (IR/Raman) be employed to characterize 1-nonadecyl-aziridine?

Methodological Answer:

  • Experimental Design: Record high-resolution FTIR spectra (400–4000 cm⁻¹) in a dry N₂ atmosphere to avoid moisture interference. Assign vibrational modes by comparing experimental peaks to ab initio harmonic force field calculations (e.g., B3LYP/6-311+G(d,p)) .
  • Critical Analysis: The nonadecyl chain may obscure aziridine ring vibrations. Use deuteration or isotopic labeling to isolate ring-specific modes. For example, the N–H stretching mode (~3300 cm⁻¹) and ring deformation modes (600–800 cm⁻¹) are critical for structural confirmation .

Advanced Research Questions

Q. Q3. How do computational methods resolve discrepancies in the inversion barrier of aziridine derivatives like 1-nonadecyl-aziridine?

Methodological Answer:

  • Computational Framework: Calculate the inversion barrier (ΔG‡) using density functional theory (DFT) with dispersion corrections (e.g., ωB97X-D/cc-pVTZ). Include zero-point energy (ZPE) corrections to align with experimental values .
  • Data Contradiction: Prior studies report ΔG‡ values ranging from 12.8–17.9 kcal mol⁻¹ for N-unsubstituted aziridines. For 1-nonadecyl-aziridine, steric effects from the alkyl chain may elevate the barrier. Validate results using temperature-dependent NMR to measure inversion rates experimentally .

Q. Q4. What strategies address conflicting vibrational assignments for aziridine derivatives in existing literature?

Methodological Answer:

  • Case Study: identifies revised assignments for ν₁–ν₁₇ modes in aziridine, differing from earlier studies. For 1-nonadecyl-aziridine:
    • Combine rotational-vibrational coupling analysis (e.g., Watson Hamiltonian) with isotopic substitution to resolve overlapping bands .
    • Cross-validate assignments using 2D-IR spectroscopy to decouple mode interactions caused by the long alkyl chain .
  • Best Practice: Publish raw spectral data and computational inputs in appendices to facilitate reproducibility .

Q. Q5. How can aziridine crosslinking mechanisms inform the design of 1-nonadecyl-aziridine-based polymers?

Methodological Answer:

  • Mechanistic Insight: Aziridine crosslinkers undergo ring-opening with carboxyl groups (e.g., in polyacrylic resins) via nucleophilic attack. Monitor reaction kinetics using in situ FTIR to track –NH stretching frequency shifts (~3300 cm⁻¹) .
  • Application to 1-Nonadecyl-aziridine: The nonadecyl chain may self-assemble into micellar structures, altering crosslink density. Use small-angle X-ray scattering (SAXS) to characterize nanoscale morphology .

Q. Q6. What safety protocols are critical when handling 1-nonadecyl-aziridine given aziridine’s Group 2B carcinogenicity?

Methodological Answer:

  • Risk Mitigation: Follow IARC guidelines: use closed-system reactors, conduct reactions in fume hoods with HEPA filters, and employ personal protective equipment (PPE) including nitrile gloves and gas-tight goggles .
  • Waste Disposal: Quench residual aziridine with 10% acetic acid before disposal to neutralize reactivity .

Experimental Design & Data Validation

Q. Q7. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on 1-nonadecyl-aziridine?

Methodological Answer:

  • Framework Application:
    • Feasibility: Prioritize small-scale syntheses (≤10 g) to manage costs and hazards.
    • Novelty: Investigate understudied properties (e.g., supramolecular behavior of the nonadecyl chain).
    • Ethical Compliance: Adhere to institutional biosafety protocols for carcinogen handling .
  • Example: A study exploring 1-nonadecyl-aziridine’s self-assembly in nonpolar solvents satisfies FINER criteria by addressing knowledge gaps while ensuring safe execution .

Q. Q8. What analytical frameworks are recommended for validating synthetic yields and purity of 1-nonadecyl-aziridine?

Methodological Answer:

  • Quantitative Analysis:
    • HPLC-MS: Use a C18 column with acetonitrile/water (95:5) mobile phase to separate unreacted precursors.
    • Elemental Analysis: Confirm %C and %N alignment with theoretical values (C₂₁H₄₃N) .
  • Data Validation: Include triplicate measurements and report confidence intervals (±2σ) to ensure statistical rigor .

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